Antimalarial agent 1

説明

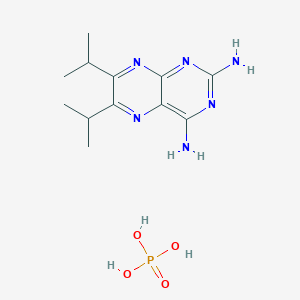

The exact mass of the compound 6,7-Diisopropylpteridine-2,4-diamine phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98771. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQBQYASRYRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233092 | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-65-8 | |

| Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84176-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Artemisinin against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the user's request for information on "antimalarial agent 1." As this is a placeholder, this document will focus on Artemisinin (B1665778) , a clinically vital and extensively studied antimalarial agent, to provide a detailed and relevant example of the requested content.

Introduction: The Role of Artemisinin in Modern Antimalarial Therapy

Artemisinin and its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) are the cornerstone of modern malaria treatment.[1][2][3] They form the basis of Artemisinin-based Combination Therapies (ACTs), the globally recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[4] The defining chemical feature of this drug class is a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for its potent and rapid parasiticidal activity against all asexual blood stages of the parasite.[2][5][6]

The Core Mechanism: Heme-Activated Promiscuous Targeting

The antimalarial action of Artemisinin is not dependent on a single, specific target but rather on a cascade of events initiated by a precise activation trigger within the parasite. This leads to widespread, indiscriminate damage to a multitude of vital cellular components.[5][7]

Activation by Intraparasitic Heme

The primary activator of Artemisinin is ferrous iron (Fe²⁺), which is abundantly available within the parasite in the form of heme.[5][8] During its intraerythrocytic life cycle, P. falciparum digests large quantities of host cell hemoglobin in its digestive vacuole to obtain amino acids.[2] This process releases copious amounts of free heme, a pro-oxidant molecule that is toxic to the parasite.[6] The parasite detoxifies heme by polymerizing it into an inert crystal called hemozoin.[6]

Artemisinin diffuses into the parasite and its digestive vacuole, where the iron of free heme catalyzes the reductive cleavage of the drug's endoperoxide bridge.[5] This irreversible reaction generates highly reactive and unstable carbon-centered radicals.[5][6] These primary radicals are the principal agents of cytotoxicity, acting as potent alkylating agents.[5]

Multi-Target Alkylation and Cellular Disruption

Once generated, the carbon-centered radicals are highly promiscuous, covalently binding to and alkylating a vast array of biological macromolecules, including proteins, lipids, and heme itself.[5][9] This widespread alkylation leads to the simultaneous disruption of numerous essential cellular pathways:

-

Protein Damage and Proteostasis Collapse: Chemical proteomics studies using alkyne-tagged Artemisinin probes have identified over 120 protein targets.[7][8] This widespread protein damage overwhelms the parasite's ubiquitin-proteasome system, leading to the accumulation of damaged and unfolded proteins, which in turn induces a severe endoplasmic reticulum (ER) stress response.[2]

-

Heme Detoxification: Activated Artemisinin alkylates heme, preventing its crystallization into hemozoin.[10][11] This leads to the buildup of toxic heme, which further exacerbates oxidative stress and damages parasite membranes.[6]

-

Disruption of Key Pathways: While the action is promiscuous, certain key proteins have been identified as significant targets:

-

PfATP6 (SERCA): Artemisinin has been shown to inhibit the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis.[6][12]

-

PfPI3K: Artemisinin is a potent inhibitor of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), which is involved in crucial signaling pathways.[13][14] This inhibition is also linked to the mechanism of resistance.[13]

-

Translationally Controlled Tumor Protein (TCTP): This protein has also been identified as a target, although its precise role in the drug's efficacy is still under investigation.[12]

-

Quantitative Data Presentation

The following tables summarize the in vitro activity of Artemisinin and its derivatives against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of a drug's potency.

| Compound | P. falciparum Strain | Mean IC50 (nM) | Reference Strain Type |

| Artemisinin | 3D7 | 20.1 ± 0.6 | Sensitive |

| Artemisinin | 3D7 | 26.6 (range: 6.8–43.1) | Sensitive |

| Artesunate | 3D7 | 6.2 ± 1.4 | Sensitive |

| Dihydroartemisinin | 3D7 | 1.8 ± 0.9 | Sensitive |

| Artemether | 3D7 | 21.4 ± 5.3 | Sensitive |

| Artemether | "Resistant" isolates (Senegal) | ~30 | Resistant |

| Dihydroartemisinin | "Resistant" isolates (Cambodia) | ~10 | Resistant |

| Artesunate | "Resistant" isolates (Cambodia/Thailand) | 6-8 | Resistant |

Data compiled from multiple sources.[15][16] Note that IC50 values can vary between laboratories and experimental conditions.

| Compound | P. falciparum Isolate (Colombia) | Geometric Mean IC50 (nM) [95% CI] |

| Chloroquine (CQ) | Clinical Isolates | 109.8 [84.69–142.6] |

| Amodiaquine (AQ) | Clinical Isolates | 15.3 [10.6–22.2] |

| Mefloquine (MQ) | Clinical Isolates | 18.4 [13.8–24.4] |

| Lumefantrine (LF) | Clinical Isolates | 3.7 [2.7–5.2] |

This table provides context by showing the susceptibility of clinical isolates to other common antimalarials.[17]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard procedures in the field of antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay determines the IC50 value of a compound by measuring the inhibition of P. falciparum growth in an in vitro culture of human erythrocytes.[18][19] Parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites.[20]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete malaria culture medium (RPMI 1640 with L-glutamine, hypoxanthine, HEPES, gentamicin, NaHCO3, and 10% human serum or 0.5% Albumax II)[21]

-

Test compound and control drugs (e.g., Artemisinin, Chloroquine)

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)[19]

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Synchronized ring-stage cultures of P. falciparum are diluted to a parasitemia of 1% in a 2% hematocrit suspension with complete culture medium.[18]

-

The test compounds are serially diluted and added to the wells of a 96-well plate.

-

100 µL of the parasite culture is added to each well containing the diluted compound.[18]

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[18]

-

After incubation, an equal volume of SYBR Green I lysis buffer is added to each well.[18]

-

The plates are incubated in the dark at room temperature for 24 hours.[18]

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[18]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the toxicity of a compound against a mammalian cell line (e.g., HepG2) to assess its selectivity for the parasite.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[22]

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[22]

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[22]

-

The medium containing MTT is removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.[22]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[22]

-

The 50% cytotoxic concentration (CC50) values are determined from the dose-response curves.[22]

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of Artemisinin, the experimental workflow, and the logical relationships of its multi-target nature.

Caption: Artemisinin activation pathway within a P. falciparum-infected erythrocyte.

Caption: Experimental workflow for in vitro antiplasmodial activity screening.

Caption: Logical relationship of Artemisinin's multi-target mechanism of action.

Molecular Basis of Resistance

The emergence of Artemisinin resistance, clinically defined as delayed parasite clearance, poses a significant threat to global malaria control.[1] Resistance is primarily mediated by mutations in the P. falciparum Kelch13 (K13) protein.[1][23][24] The current understanding is that K13 mutations do not prevent the drug from acting but instead enhance the parasite's ability to survive the initial onslaught of damage.[5]

The proposed mechanism involves the PfPI3K pathway. K13-mutant parasites exhibit an elevated basal level of phosphatidylinositol-3-phosphate (PI3P).[5][13] When treated with Artemisinin, which inhibits PfPI3K, the PI3P levels in resistant parasites are reduced to a level comparable to that of untreated sensitive parasites. This compensatory increase allows the resistant parasite to maintain PI3P homeostasis and survive.[5]

Conclusion

The mechanism of action of Artemisinin in P. falciparum is a complex, multi-stage process initiated by heme-dependent activation. This leads to the generation of cytotoxic radicals that cause widespread, promiscuous alkylation of a vast array of parasite proteins and other macromolecules.[5] This multi-target assault disrupts numerous essential cellular pathways simultaneously, explaining the drug's rapid action and high potency. While specific high-value targets like PfPI3K have been identified and are crucial for understanding resistance, the fundamental mechanism remains one of overwhelming the parasite's homeostatic capabilities.[5] Understanding this multifaceted mechanism is critical for the development of next-generation antimalarials and for strategies to combat the growing threat of resistance.

References

- 1. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. malariaworld.org [malariaworld.org]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 8. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]

- 9. pnas.org [pnas.org]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Artemisinins target the SERCA of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]

- 19. iddo.org [iddo.org]

- 20. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mmv.org [mmv.org]

- 22. benchchem.com [benchchem.com]

- 23. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antiplasmodial Activity of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of artemisinin (B1665778), a cornerstone of modern malaria therapy. The document details its efficacy against various Plasmodium falciparum strains, outlines the experimental protocols for its evaluation, and explores its mechanism of action through structured data and visualizations.

Quantitative Data on In Vitro Efficacy

The antiplasmodial activity of artemisinin is primarily assessed by determining its 50% inhibitory concentration (IC₅₀), the concentration at which it inhibits parasite growth by half. Its efficacy varies across different strains of P. falciparum, particularly between those that are sensitive and those that are resistant to other antimalarials like chloroquine.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀) of Artemisinin Against Plasmodium falciparum Strains

| P. falciparum Strain | Chloroquine Sensitivity | Artemisinin IC₅₀ (nM) | Reference |

| 3D7 | Sensitive | ~26.6 | [1] |

| African Isolates (Mean) | Sensitive | 11.4 | [2] |

| African Isolates (Mean) | Resistant | 7.67 | [2] |

| Dihydroartemisinin (B1670584) vs. CQ-S | Sensitive | 1.25 | [3] |

| Dihydroartemisinin vs. CQ-R | Resistant | 0.979 | [3] |

Note: Dihydroartemisinin is the biologically active metabolite of artemisinin and its derivatives. Data indicates that artemisinin and its metabolites are potent against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains. Interestingly, some studies show slightly higher potency against CQ-R isolates.[2][3]

The selectivity of an antimalarial compound is crucial. It should be highly toxic to the parasite but exhibit low toxicity to human cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the antiplasmodial IC₅₀.

Table 2: Cytotoxicity of Artemisinin and Its Derivatives in Mammalian Cell Lines

| Compound/Extract | Cell Line | Assay | CC₅₀ / IC₅₀ (µM or µg/mL) | Reference |

| Artemisinin | AC16 (Cardiomyocytes) | Not specified | IC₅₀: 24.915 µM | [4] |

| Artemisinin | SW480 (Colon Cancer) | MTT | IC₅₀: 0.69 µM (with additives) | [5] |

| Artemisinin | SW620 (Colon Cancer) | MTT | IC₅₀: 0.6 µM (with additives) | [5] |

| Artemisinin | HaCaT (Keratinocytes) | MTT | SI > 200 vs. SW480/SW620 | [5][6] |

| Artemisia absinthium | MCF7 (Breast Cancer) | MTT | IC₅₀: 221.5 µg/mL | [7] |

| Artemisia absinthium | HEK293 (Kidney) | MTT | Lower than MCF7 | [7] |

Note: Artemisinin generally shows high selectivity, with cytotoxic concentrations in human cell lines being several magnitudes higher than the effective antiplasmodial concentrations.[5][6] The data also highlights its potential as an anticancer agent, although this is outside the scope of this guide.

Experimental Protocols

Standardized protocols are essential for reproducible assessment of antiplasmodial activity. The following sections detail the common methodologies used in the evaluation of artemisinin.

The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial drugs.[8] It measures the proliferation of malaria parasites by quantifying the parasite DNA.

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In this assay, parasitized red blood cells are lysed, releasing parasite DNA, which is then stained by the dye. The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites.

Protocol Steps:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

-

Drug Plating: Artemisinin is serially diluted and plated in a 96-well microplate. Control wells (no drug) and blank wells (no parasites) are included.

-

Incubation: Parasitized erythrocytes are added to the wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[9] The plate is incubated in the dark to allow for cell lysis and DNA staining. Some protocols suggest a freeze-thaw cycle can enhance the fluorescence signal.[10]

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence readings are corrected for background and plotted against the drug concentration. The IC₅₀ value is calculated using a non-linear regression model.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to form purple formazan (B1609692) crystals.[11][13] The amount of formazan produced is proportional to the number of viable cells.

Protocol Steps:

-

Cell Seeding: Mammalian cells (e.g., HEK293, Vero, HaCaT) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Addition: The cells are treated with various concentrations of artemisinin and incubated for a specified period (e.g., 48-72 hours).

-

MTT Reagent: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL final concentration).[11] The plate is incubated for 3-4 hours to allow formazan crystal formation.[13]

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the insoluble formazan crystals.[14]

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[11][14]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The CC₅₀ value is determined by plotting cell viability against drug concentration.

Visualizations: Workflows and Pathways

The following diagram outlines the typical workflow for determining the in vitro antiplasmodial activity and cytotoxicity of a test compound like artemisinin.

Caption: Workflow for In Vitro Antimalarial Drug Assessment.

The antimalarial effect of artemisinin is contingent on its endoperoxide bridge.[15][16] The prevailing theory is that this bridge is cleaved by heme-iron (Fe²⁺), which is abundant in the parasite's food vacuole as a byproduct of hemoglobin digestion. This cleavage generates highly reactive carbon-centered radicals and reactive oxygen species (ROS).[15]

These radicals then damage a multitude of parasite components, leading to its death. Key targets include parasite proteins, which are alkylated, and membranes.[17] One specific target that has been suggested is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6 or PfSERCA), leading to a disruption of calcium homeostasis.[17][18][19]

References

- 1. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs [ugspace.ug.edu.gh]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Artemisinin - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Current perspectives on the mechanism of action of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

Discovery and validation of new antimalarial drug targets for Antimalarial agent 1

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and validation of the Plasmodium falciparum proteasome as a novel antimalarial drug target.

Executive Summary

The rise of drug-resistant Plasmodium falciparum necessitates the urgent discovery and validation of novel drug targets. The parasite's ubiquitin-proteasome system (UPS), responsible for regulated protein degradation, is essential for its rapid growth and survival across different life cycle stages.[1][2] This central role in maintaining protein homeostasis makes the P. falciparum 20S proteasome a compelling target for next-generation antimalarials.[3][4][5][6] This guide details the workflow for validating the proteasome as a drug target, presents key data on various inhibitor classes (our "Antimalarial Agent 1"), and provides protocols for essential validation experiments.

Target Discovery and Validation Workflow

The validation of a potential drug target like the P. falciparum proteasome is a multi-faceted process that combines genetic, chemical, and pharmacological approaches to build a robust case for its essentiality and druggability.[1][7]

Genetic Validation

Genetic validation aims to confirm that the target is essential for parasite survival. Since many essential genes are not amenable to direct knockout in the haploid blood stages, conditional knockdown systems are employed.[8][9][10][11] These systems allow for the controlled depletion of the target protein, enabling the study of its function.[11][12] Successful knockdown resulting in parasite death confirms the target's essentiality.[13]

Chemical Validation

Chemical validation involves using small molecule inhibitors to probe the target's function. A key step is demonstrating that the inhibitor's antiparasitic activity is a direct result of engaging the intended target. This is often achieved through:

-

In Vitro Resistance Evolution: Culturing parasites under sustained pressure with a specific inhibitor to select for resistant mutants.[3][4][14]

-

Whole-Genome Sequencing: Identifying mutations in the gene encoding the target protein in the resistant parasite lines.[3][4][14] A consistent pattern of mutations in the target gene across independently selected resistant lines provides strong evidence of on-target activity.

The overall workflow for target discovery and validation is depicted below.

Caption: Antimalarial Drug Target Discovery and Validation Workflow.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for protein degradation in eukaryotes. It involves the tagging of substrate proteins with ubiquitin, which marks them for degradation by the 26S proteasome complex. The 20S core particle of the proteasome contains the catalytic sites responsible for proteolysis.[15] Inhibiting these sites disrupts the parasite's ability to recycle proteins and manage cellular stress, leading to rapid cell death.[2][16]

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Data Presentation: Potency and Selectivity of Proteasome Inhibitors

A successful antimalarial must be potent against the parasite while exhibiting minimal toxicity to human cells. The tables below summarize the in vitro activity of various classes of proteasome inhibitors against chloroquine-sensitive (3D7, D10) and chloroquine-resistant (Dd2) strains of P. falciparum, as well as human cell lines for selectivity assessment.

Table 1: In Vitro Antimalarial Activity of Epoxiketone Inhibitors

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum D10 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Reference |

| Epoxomicin | 6.8 | 1.7 | 10.4 | [17] |

| Carfilzomib | - | - | - | [5] |

| PR3 | - | - | - | [5] |

| Lactacystin | - | - | - | [17] |

| Data presented for key compounds where specific strain information was available. |

Table 2: In Vitro Antimalarial Activity of Peptide Aldehyde & Boronate Inhibitors

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Human Cell IC₅₀ (µM) | Selectivity Index (Human/Pf 3D7) | Reference |

| MG132 | 47.6 | - | 10.8 (PBMCs) | ~227 | [2] |

| Bortezomib | - | - | - | - | [16] |

| MPI-1 | - | - | - | - | [16] |

| MPI-5 | - | - | - | - | [16] |

| Selectivity Index is the ratio of human cell IC₅₀ to parasite IC₅₀, with higher values indicating greater selectivity for the parasite. |

Table 3: Activity Against Field Isolates

| Compound | Mean IC₅₀ (nM) in Field Isolates (Gabon) | Reference |

| Epoxomicin | 8.5 | [17] |

| Bortezomib | - | [17] |

| Lactacystin | - | [17] |

| Artesunate | 1.0 | [17] |

| Chloroquine | 113 | [17] |

| Epoxomicin demonstrates high potency against field isolates, including those resistant to chloroquine.[17] |

Detailed Experimental Protocols

Protocol: In Vitro Parasite Growth Inhibition Assay

This assay quantifies the efficacy of a compound against the asexual blood stages of P. falciparum.[18][19]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2) synchronized at the ring stage.[20]

-

Complete culture medium (RPMI 1640 with supplements).[20]

-

96-well microtiter plates.

-

Test compounds, serially diluted.

-

DNA-intercalating dye (e.g., SYBR Green I) or method for detecting parasite lactate (B86563) dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2).[17][20]

-

Fluorometric plate reader.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.[20]

-

Inoculation: Add parasite culture (typically 1% parasitemia, 2% hematocrit) to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate plates for 72-96 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C). A 96-hour incubation covers two full parasite life cycles, which is important for evaluating compounds with delayed death mechanisms.[21]

-

Quantification:

-

Lyse the cells and add SYBR Green I dye to quantify DNA content, which is proportional to parasite growth.

-

Alternatively, measure pLDH or HRP2 levels from the supernatant or lysate.[17]

-

-

Data Analysis: Measure fluorescence and plot the percentage of growth inhibition against the log of the compound concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve).[17]

Protocol: Proteasome Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the catalytic activity of the 20S proteasome.[15][22]

Objective: To determine the IC₅₀ of an inhibitor against purified P. falciparum 20S proteasome.

Materials:

-

Purified P. falciparum and human 20S proteasome.[3]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Fluorogenic peptide substrate specific for the chymotrypsin-like (β5) activity, such as Suc-LLVY-AMC.[15][22]

-

Test compounds, serially diluted.

-

Fluorometric plate reader (Ex/Em ~350/440 nm for AMC).[15]

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, purified proteasome enzyme, and varying concentrations of the test inhibitor.

-

Pre-incubation: Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to start the reaction.[23]

-

Measurement: Monitor the increase in fluorescence over time at 37°C. The rate of AMC release is proportional to the proteasome's chymotrypsin-like activity.[15]

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Caption: Experimental Workflow for Biochemical Proteasome Activity Assay.

Protocol: Genetic Validation via Conditional Knockdown

This protocol outlines a general approach for target validation using a conditional knockdown system, such as the TetR-DOZI or DiCre systems adapted for P. falciparum.[8][9][10]

Objective: To confirm target essentiality by observing parasite death upon knockdown of the target protein (e.g., a proteasome subunit).

Materials:

-

P. falciparum line engineered with a conditional knockdown system for the target gene (e.g., proteasome subunit β5).[13]

-

Inducer/regulator molecule (e.g., anhydrotetracycline (B590944) (aTc) for TetR-aptamer system removal, or rapamycin (B549165) for DiCre activation).[10]

-

Standard parasite culture reagents.

-

Reagents for quantifying parasitemia (Giemsa stain, flow cytometry).

-

Reagents for verifying protein knockdown (e.g., antibodies for Western blot, reagents for qPCR).

Procedure:

-

Culture and Induction: Culture the transgenic parasite line. Split the culture into two groups: one with the inducer molecule (control, target protein is expressed) and one without (or with the inducer removed/added, to trigger knockdown).

-

Time Course Monitoring: Monitor the cultures over several intraerythrocytic cycles (e.g., 48, 96, 144 hours).

-

Assess Parasite Growth: At each time point, measure parasitemia in both treated and control cultures using Giemsa-stained blood smears or flow cytometry. A significant reduction in growth in the knockdown culture compared to the control indicates the gene is essential.

-

Confirm Knockdown: At each time point, harvest parasites to confirm the reduction of the target protein or its transcript. Use Western blotting to measure protein levels or qPCR to measure mRNA levels.

-

Data Analysis: Plot parasitemia over time for both conditions. A failure of the knockdown line to proliferate demonstrates that the target is essential for parasite viability in the blood stages.

Conclusion

The Plasmodium falciparum proteasome has been robustly validated as a promising antimalarial drug target through a combination of genetic and chemical approaches.[5] Inhibitors targeting the proteasome demonstrate potent, fast-acting parasiticidal activity against both drug-sensitive and drug-resistant strains, and some show high selectivity over the human proteasome.[16][17] The detailed protocols and workflows provided in this guide offer a clear framework for researchers aiming to discover and validate novel antimalarial targets, contributing to the critical pipeline of next-generation therapies to combat malaria.

References

- 1. Proteases as antimalarial targets: strategies for genetic, chemical, and therapeutic validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of the proteasome as a therapeutic target in Plasmodium using an epoxyketone inhibitor with parasite-specific toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome | Medicines for Malaria Venture [mmv.org]

- 7. researchgate.net [researchgate.net]

- 8. ctegd.uga.edu [ctegd.uga.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Some conditions apply: Systems for studying Plasmodium falciparum protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Some conditions apply: Systems for studying Plasmodium falciparum protein function | Semantic Scholar [semanticscholar.org]

- 13. Mitigating the risk of antimalarial resistance via covalent dual-subunit inhibition of the Plasmodium proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mesamalaria.org [mesamalaria.org]

- 15. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]

- 16. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajpp.in [ajpp.in]

- 19. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 20. mmv.org [mmv.org]

- 21. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Preliminary Toxicity Screening of Antimalarial Agent 1 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. A critical early step in the drug development pipeline is the in vitro preliminary toxicity screening of lead compounds to assess their potential for off-target effects on human cells. This technical guide details the foundational cytotoxicity and apoptosis screening of a novel investigational compound, "Antimalarial agent 1". We provide a comprehensive overview of the experimental protocols, present quantitative data in standardized formats, and visualize key experimental workflows and cellular pathways to offer a complete toxicological profile at the preliminary stage. This document is intended to serve as a practical guide for researchers in the fields of pharmacology, toxicology, and antimalarial drug discovery.

Introduction

The discovery of new antimalarial drugs is a global health priority. Initial in vitro screening of candidate compounds is a crucial step, providing essential data on potency, selectivity, and potential mechanisms of toxicity.[1] While potent antiplasmodial activity is the primary goal, a favorable safety profile is equally important for a viable drug candidate. In vitro cytotoxicity assays are widely used to predict the toxic effects of future therapeutic products and have the advantage of allowing for the control of experimental variables.[2][3]

This guide outlines the preliminary toxicity screening of "this compound". The core objectives of this screening are:

-

To determine the cytotoxic concentration of this compound in various human cell lines.

-

To assess the selectivity of the agent for parasite cells over human cells.

-

To investigate the preliminary mechanism of cytotoxicity, with a focus on the induction of apoptosis.

Data Presentation: Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated against a panel of human cell lines to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[1] The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | CC50 (µM) | Assay Method |

| HepG2 | Human Hepatocellular Carcinoma | 18.5 | MTT Assay |

| TOV-21G | Human Ovarian Adenocarcinoma | 25.2 | MTT Assay |

| WI-26VA4 | Human Lung Fibroblast (Non-tumor) | 42.8 | MTT Assay |

| HeLa S3 | Human Cervical Carcinoma | 22.1 | MTT Assay |

CC50 values are presented as the mean from three independent experiments.

Table 2: Selectivity Index of this compound

| Parameter | Value (µM) |

| P. falciparum 3D7 IC50 | 0.15 |

| HepG2 CC50 | 18.5 |

| Selectivity Index (SI = CC50 / IC50) | 123.3 |

The Selectivity Index (SI) provides a measure of the compound's specific toxicity towards the parasite compared to mammalian cells. A higher SI is desirable.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HepG2, TOV-21G, WI-26VA4, and HeLa S3 cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.[4]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the mitochondrial conversion of MTT into formazan (B1609692) crystals by living cells.[5]

-

Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 18-24 hours to allow for cell adherence.[4][6]

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells did not exceed 0.5%. Cells were treated with the various concentrations of this compound and incubated for 48 hours.[7]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The CC50 value was determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

Caspase-Glo® 3/7 Assay for Apoptosis Induction

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[9]

-

Cell Treatment: HepG2 cells were seeded in a 96-well white-walled plate and treated with this compound at its CC50 concentration (18.5 µM) for 6, 12, and 24 hours.

-

Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent was added to each well.

-

Incubation: The plate was gently mixed on a plate shaker and incubated at room temperature for 1 hour.

-

Luminescence Measurement: The luminescence of each sample was measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the CC50 of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Discussion and Conclusion

The preliminary toxicity screening of this compound reveals moderate cytotoxicity against a panel of human cell lines. The selectivity index of over 100 suggests a promising therapeutic window, as the agent is significantly more potent against P. falciparum than human cells. The observed cytotoxicity in HepG2 cells, coupled with the activation of effector caspases 3 and 7, strongly indicates that this compound induces apoptosis as a mechanism of cell death.

Several antimalarial drugs are known to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis.[9][10] The proposed signaling pathway for this compound, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of the intrinsic caspase cascade, is consistent with the mechanisms of other antimalarial compounds.[1][11] The activation of the mitochondrial pathway is a key event in chemotherapy-induced apoptosis.[10]

References

- 1. High-Dose Primaquine Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation | MDPI [mdpi.com]

- 2. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mefloquine-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular targets of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Aminoquinoline Scaffold: A Deep Dive into Structure-Activity Relationships for Antimalarial Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a continuous and urgent challenge to global health. The 4-aminoquinoline (B48711) class of antimalarials, with chloroquine (B1663885) as its most famous member, has been a cornerstone of malaria chemotherapy for decades. Despite the emergence of widespread resistance, the 4-aminoquinoline scaffold remains a critical pharmacophore in the development of new and effective antimalarial agents. Understanding the intricate structure-activity relationships (SAR) of this chemical class is paramount for designing next-generation drugs that can overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the SAR of 4-aminoquinoline antimalarials, supported by quantitative data, detailed experimental protocols, and a logical workflow for SAR studies.

The 4-Aminoquinoline Core and its Significance

The fundamental structure of a 4-aminoquinoline consists of a quinoline (B57606) ring system substituted with an amino group at the 4-position. This core structure is essential for the antimalarial activity of these compounds. The generally accepted mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the parasite. Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. This interference leads to the buildup of toxic heme, which ultimately kills the parasite.

Structure-Activity Relationship (SAR) Studies of 4-Aminoquinolines

The antimalarial potency and pharmacokinetic properties of 4-aminoquinoline derivatives are highly dependent on the nature and position of substituents on both the quinoline ring and the amino side chain. Extensive research has elucidated several key SAR principles for this class of compounds.

Modifications of the Quinoline Ring

The quinoline ring itself offers several positions for modification, with the 7-position being the most critical for activity.

-

Substitution at the 7-Position: The presence of a halogen, particularly a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial activity.[1] Electron-withdrawing groups at this position are generally favored.[1] For instance, chloroquine, with its 7-chloro substituent, is significantly more potent than its unsubstituted counterpart.

-

Substitution at Other Positions: Modifications at other positions on the quinoline ring generally lead to a decrease in activity. For example, introducing a methyl group at the 3-position can reduce potency, although it may also decrease toxicity.[1]

Modifications of the 4-Amino Side Chain

The nature of the alkylamino side chain at the 4-position plays a pivotal role in the drug's efficacy, resistance profile, and pharmacokinetic properties.

-

The Terminal Amino Group: A tertiary amino group at the terminus of the side chain is generally optimal for activity.[1] The basicity of this nitrogen is thought to be important for the accumulation of the drug in the acidic digestive vacuole of the parasite.

-

Length and Branching of the Side Chain: The length of the carbon chain separating the two nitrogen atoms is a critical determinant of activity. A chain of four to five carbons is often optimal. Branching in the side chain can also influence activity and toxicity.

The following table summarizes the structure-activity relationships for key modifications to the 4-aminoquinoline scaffold, with quantitative data from various studies.

| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 7-Cl, diethylamino side chain | Dd2 (CQ-resistant) | 100-200 | [2] |

| Des-chloro Chloroquine | No substituent at C7 | - | Decreased activity | [1] |

| 7-Fluoro-4-aminoquinoline | 7-F | Dd2 (CQ-resistant) | Potent activity | [2] |

| 7-Bromo-4-aminoquinoline | 7-Br | - | Potent activity | [2] |

| 7-Iodo-4-aminoquinoline | 7-I | - | Potent activity | [2] |

| Sontoquine | 3-Methylchloroquine | - | Less active than Chloroquine | [1] |

| Hydroxychloroquine | N-ethyl group hydroxylated | - | Similar to Chloroquine | [1] |

Table 1: Structure-Activity Relationship of 4-Aminoquinoline Analogs. IC50 values represent the concentration of the compound that inhibits 50% of parasite growth in vitro. The Dd2 strain is a well-characterized chloroquine-resistant strain of P. falciparum.

Experimental Protocols

The determination of antimalarial activity and cytotoxicity is fundamental to any SAR study. The following are detailed protocols for commonly used assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites through the fluorescence of a DNA-intercalating dye, SYBR Green I.[3][4][5]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

Test compounds and control drugs (e.g., Chloroquine)

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I.[6]

Procedure:

-

Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free controls (parasitized red blood cells without drug) and background controls (uninfected red blood cells).[2]

-

Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Dilute the synchronized culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.[2]

-

Assay Initiation: Add 100 µL of the prepared parasite suspension to each well of the drug plate.[2]

-

Incubation: Incubate the plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.[2][6]

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[6]

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6]

-

Data Analysis: Subtract the average fluorescence of the background control from all other readings. Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8] It is used to evaluate the toxicity of antimalarial compounds against mammalian cell lines (e.g., HEK293 or HepG2).

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom microplates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Addition: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[1]

-

Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][9]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Logical Workflow for a Structure-Activity Relationship Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study in the context of antimalarial drug discovery.

Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.

Conclusion

The 4-aminoquinoline scaffold continues to be a rich source of inspiration for the design of novel antimalarial agents. A thorough understanding of the structure-activity relationships is indispensable for the rational design of new compounds with improved potency, favorable pharmacokinetic profiles, and the ability to circumvent existing resistance mechanisms. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antimalarial drugs. The iterative nature of SAR studies, as depicted in the workflow, underscores the importance of a multidisciplinary approach, combining medicinal chemistry, parasitology, and pharmacology, to address the persistent threat of malaria.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. iddo.org [iddo.org]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

High-throughput screening methods for novel antimalarial compounds like Antimalarial agent 1

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial therapies, driven by the spread of drug-resistant Plasmodium falciparum, has accelerated the development and implementation of sophisticated high-throughput screening (HTS) methodologies. This guide provides an in-depth overview of the core HTS methods employed in the discovery of new antimalarial agents, with a focus on practical application for researchers in the field.

Introduction to Antimalarial Drug Discovery Screening

The discovery of new antimalarial drugs has been significantly advanced by HTS, which allows for the rapid screening of large chemical libraries.[1] The primary goal of these screens is to identify "hit" compounds that inhibit the growth of the malaria parasite, Plasmodium falciparum, particularly during its symptomatic asexual blood stage. Screening strategies can be broadly categorized into two main approaches: phenotypic screening and target-based screening.[2][3][4]

-

Phenotypic Screening: This whole-organism approach assesses the ability of compounds to inhibit parasite growth without a preconceived notion of the drug's target.[2][4][5] It has the advantage of identifying compounds that are cell-permeable and effective against the parasite in a complex biological environment.[1][5]

-

Target-Based Screening: This approach involves testing compounds against a specific, purified parasite protein (target) that is believed to be essential for parasite survival.[2][5] While conceptually straightforward, this method has been less successful in delivering clinical candidates compared to phenotypic screening.[3][6]

This guide will focus on the predominant and most successful HTS methods, which are largely phenotypic and cell-based.

Core High-Throughput Screening Assays

A variety of robust and scalable HTS assays have been developed to measure the in vitro growth inhibition of asexual blood-stage P. falciparum. The choice of assay often depends on factors such as cost, throughput, sensitivity, and the specific equipment available.[7]

DNA/RNA Staining Fluorescence Assays

These assays rely on fluorescent dyes that bind to parasite nucleic acids. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the number of parasites.

-

SYBR Green I-Based Assay: This is a widely used method that utilizes SYBR Green I, a dye that intercalates with DNA.[7] It is a simple, one-step assay amenable to automation.[7]

-

DAPI-Based Assay: This assay uses the fluorescent dye 4′,6-diamidino-2-phenylindole (DAPI) to stain parasite DNA.[8][9][10] It is a technically simple and robust method compatible with HTS automation.[8][9][10]

-

RNA-Staining Assays: High-content live-cell imaging can be performed using RNA-sensitive dyes, providing morphological details of the parasites and insights into the drug's mode of action.[11][12]

Luminescence-Based Assays

These highly sensitive assays typically use transgenic parasite lines that express a reporter enzyme, such as luciferase.

-

Firefly Luciferase Assay: Transgenic P. falciparum lines expressing firefly luciferase provide a highly sensitive and robust method for HTS.[13][14][15][16] The luminescent signal is a measure of parasite viability. This "mix-and-measure" assay is easily automated.[13]

Enzyme Activity-Based Assays

These colorimetric or fluorometric assays measure the activity of parasite-specific enzymes as an indicator of parasite viability.

-

Plasmodium Lactate (B86563) Dehydrogenase (pLDH) Assay: This assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.[17][18][19] It is a well-established method that has been used in large-scale screening campaigns.[17]

High-Content Imaging Assays

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to extract multi-parametric data on individual parasites.[5][11] This technique can provide information on parasite morphology, stage-specific effects, and host cell toxicity, offering a deeper understanding of a compound's activity.[11][12]

Quantitative Data from HTS Campaigns

HTS campaigns generate vast amounts of data. The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The quality and robustness of an HTS assay are monitored using statistical parameters like the Z'-factor and signal-to-background (S/B) ratio.

| Assay Type | Platform | Throughput | Z'-Factor | S/B Ratio | Reference |

| SYBR Green I | 384-well | High | >0.5 | N/A | [7] |

| DAPI Fluorescence | 384-well | High | 0.5 - 0.6 | ~12 | [20] |

| Firefly Luciferase | 384-well | High | >0.7 | Up to 71 | [13] |

| pLDH | 384/1536-well | Ultra-High | N/A | N/A | [17][18] |

| High-Content Imaging | 384-well | High | 0.5 - 0.6 | N/A | [20] |

Table 1: Comparison of common HTS assay parameters.

| HTS Campaign Summary | Library Size | Hit Rate | Confirmed Hits (IC50 < 1µM) | Reference |

| DAPI-Based Screen | ~79,000 | N/A | 181 | [8][9][10] |

| Luciferase-Based Screen (Pilot) | 3,000 | N/A | N/A | [14] |

| pLDH-Based Screen (GSK) | ~2,000,000 | N/A | ~13,500 | [17] |

| In-house Library Screen | N/A | Top 3% | 157 | [21] |

| Proteasome-GLO Assay | ~550,000 | N/A | N/A | [22] |

Table 2: Examples of quantitative outcomes from antimalarial HTS campaigns.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of HTS assays. Below are representative protocols for commonly used screening methods.

Protocol 1: SYBR Green I-Based Fluorescence Assay

This protocol outlines a one-step method for determining parasite growth inhibition using the DNA-intercalating dye SYBR Green I.[7]

Materials:

-

384-well black, clear-bottom microplates

-

P. falciparum culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit in complete culture medium

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Chloroquine or Artemisinin)

-

Negative control (DMSO)

-

Lysis buffer with SYBR Green I

Procedure:

-

Dispense 40 µL of the parasite culture into each well of a 384-well plate.

-

Add 200 nL of test compounds, positive control, or negative control to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 40 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plates for 1 hour at room temperature in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percent inhibition of parasite growth relative to the negative control.

Protocol 2: Firefly Luciferase-Based Luminescence Assay

This protocol describes a method using a transgenic P. falciparum line expressing firefly luciferase.[13][14][15]

Materials:

-

384-well white, solid-bottom microplates

-

Transgenic luciferase-expressing P. falciparum culture

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Chloroquine)

-

Negative control (DMSO)

-

Luciferase assay reagent (e.g., ONE-Glo)

Procedure:

-

Dispense parasite culture into the wells of a 384-well plate.

-

Add test compounds and controls to the appropriate wells.

-

Incubate for 72 hours under standard culture conditions.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Measure the luminescence intensity using a microplate reader.

-

Calculate the percent inhibition of parasite growth relative to the negative control.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways.

Caption: A generalized workflow for a high-throughput phenotypic screen for antimalarial compounds.

Many antimalarial compounds target essential parasite pathways. For example, protein synthesis is a major target for drug discovery.[23][24][25]

Caption: Simplified pathway showing inhibition of parasite protein synthesis by a hypothetical antimalarial agent.

Conclusion

High-throughput screening is a cornerstone of modern antimalarial drug discovery. The methods outlined in this guide, from fluorescence and luminescence-based assays to high-content imaging, provide a powerful toolkit for identifying novel and potent antimalarial compounds. The continued evolution of these technologies, including further miniaturization to 1536-well formats and the development of assays for other parasite life stages, will be critical in the global effort to combat malaria.[5][17][18] The integration of phenotypic screening with subsequent target identification and mechanism-of-action studies will undoubtedly accelerate the delivery of the next generation of antimalarial drugs.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. malariaworld.org [malariaworld.org]

- 4. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mesamalaria.org [mesamalaria.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. High content live cell imaging for the discovery of new antimalarial marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-content live cell imaging with RNA probes: advancements in high-throughput antimalarial drug discovery [escholarship.org]

- 13. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RePORT ⟩ RePORTER [reporter.nih.gov]

- 15. Plasmodium falciparum: Development of a Transgenic Line for Screening Antimalarials Using Firefly Luciferase as the Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasmodium falciparum: development of a transgenic line for screening antimalarials using firefly luciferase as the reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. malariaworld.org [malariaworld.org]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. malariaworld.org [malariaworld.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. journals.asm.org [journals.asm.org]

- 24. journals.asm.org [journals.asm.org]

- 25. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Mode of Action Studies for Novel Antimalarial Candidates

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum underscore the urgent need for novel antimalarial agents with new mechanisms of action. Elucidating the mode of action (MoA) of a new antimalarial candidate is a critical step in its development, providing a rational basis for lead optimization, predicting potential resistance mechanisms, and informing combination therapy strategies. This in-depth technical guide provides a comprehensive overview of the core experimental strategies and data interpretation involved in the MoA studies of new antimalarial candidates, using the promising compound DDD01034957 as a case study.

Initial In Vitro Profiling: Quantifying Antimalarial Activity

The first step in characterizing a new antimalarial candidate is to determine its potency against the parasite. This is typically achieved through in vitro drug susceptibility assays.

Data Presentation: In Vitro Efficacy of Antimalarial Agent 1 (DDD01034957)

| Parasite Strain | Genotype/Phenotype | IC50 (nM)[1] | Fold-Resistance vs. 3D7 |

| 3D7 | Drug-sensitive | 172 | 1.0 |

| K1 | Chloroquine-resistant, Pyrimethamine-resistant | 180 | 1.05 |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant, Mefloquine-resistant | 165 | 0.96 |

| DDD01034957-resistant clone 1 | Selected in vitro | >1000 | >5.8 |

| DDD01034957-resistant clone 2 | Selected in vitro | >1000 | >5.8 |

| PfABCI3 copy number variant | Genetically engineered | Significantly increased | - |

| PfABCI3 R2180P mutant | Genetically engineered | Significantly increased | - |

Experimental Protocols: In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This protocol is a widely used method for assessing the in vitro efficacy of antimalarial compounds.[2][3]

Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

96-well microplates (pre-dosed with serial dilutions of the test compound)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader

Methodology:

-

Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.

-

Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

After incubation, lyse the red blood cells by adding 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Identifying the Molecular Target: Unmasking the Mechanism

A key objective of MoA studies is to identify the molecular target(s) of the new antimalarial agent. A powerful approach for this is in vitro evolution of resistance followed by whole-genome sequencing.

Experimental Protocols: Generation of Drug-Resistant Parasites

This protocol describes a method for selecting for drug-resistant parasites in vitro.[4]

Materials:

-

A healthy, asynchronous culture of a drug-sensitive P. falciparum strain (e.g., 3D7).

-

Test compound stock solution.

-

Complete culture medium and human erythrocytes.

Methodology:

-

Determine the IC50: First, determine the IC50 of the parent strain for the test compound as described in the previous section.

-

Initiate Drug Pressure: Start a large-volume culture of the parasite.

-

Stepwise Increase in Drug Concentration:

-

Begin by exposing the parasite culture to the test compound at a concentration equal to the IC50.

-

Monitor the parasite growth daily by microscopy.

-

Once the parasite culture has adapted and is growing steadily, double the concentration of the test compound.

-

Repeat this stepwise increase in drug concentration, allowing the parasites to adapt at each step, until the parasites can grow at a concentration at least 10-fold higher than the initial IC50.

-

-